molecular formula C11H10F3NO2S B3042569 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione CAS No. 647824-56-4

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

Cat. No.: B3042569
CAS No.: 647824-56-4
M. Wt: 277.26 g/mol
InChI Key: HMKYPMUUZCJODN-SREVYHEPSA-N
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Description

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (CAS 647824-56-4) is a fluorinated β-diketone derivative with a molecular formula of C₁₁H₁₀F₃NO₂S and a molecular weight of 277.26 g/mol . Structurally, it features a thienyl group at position 1, a trifluoromethyl-substituted diketone backbone, and a dimethylamino methylidene moiety at position 2. The compound is categorized under fluorinated thiophenes and is available for research purposes .

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c1-15(2)6-7(10(17)11(12,13)14)9(16)8-4-3-5-18-8/h3-6H,1-2H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKYPMUUZCJODN-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CS1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=CS1)\C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Identity

The compound’s structure combines a β-diketone backbone substituted with a trifluoromethyl group , a 2-thienyl ring , and a dimethylaminomethylene moiety . Its molecular formula, C₁₁H₁₀F₃NO₂S , reflects a molecular weight of 277.26 g/mol . The presence of electron-withdrawing (trifluoromethyl) and electron-donating (dimethylamino) groups creates a polarized system amenable to nucleophilic and electrophilic reactions.

Preparation Methodologies

Gold’s Reagent-Mediated Condensation

Reaction Mechanism

This method employs Gold’s reagent (dimethylaminomethylene dimethylammonium chloride) to condense 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione with dimethylamine. The base lithium tert-butoxide deprotonates the β-diketone, enabling nucleophilic attack by the Gold’s reagent.

Experimental Protocol
  • Reagents :

    • 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (0.2 mmol)
    • Gold’s reagent (0.22 mmol, 1.1 equiv)
    • Lithium tert-butoxide (0.22 mmol) in anhydrous THF (0.4 mL)
  • Procedure :

    • Combine lithium tert-butoxide and THF under nitrogen.
    • Add β-diketone dropwise, stir for 30 minutes at 25°C.
    • Introduce Gold’s reagent, heat to 65°C for 12 hours.
    • Quench with saturated NH₄Cl, extract with chloroform, and purify via silica chromatography.
  • Yield : 94%.

Advantages and Limitations
  • Advantages : High yield, minimal byproducts, and compatibility with air-sensitive reagents.
  • Limitations : Requires strict anhydrous conditions and specialized Gold’s reagents.

Friedel-Crafts Acylation Adaptation

Reaction Pathway

Adapted from a patent for synthesizing 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione , this method substitutes toluene with 2-thienylmagnesium bromide to install the thienyl group.

Synthetic Steps
  • Step 1 : Synthesis of Ethyl 4,4,4-Trifluoro-3-Oxobutanoate

    • React ethyl trifluoroacetate and ethyl acetate with sodium ethoxide.
    • Yield: 85–90%.
  • Step 2 : Acid-Catalyzed Reduction

    • Reduce the ester to 4,4,4-trifluoro-3-oxobutanoic acid using hydrogen donors (e.g., H₂/Pd-C).
    • Yield: 80–85%.
  • Step 3 : Thiochloride Formation and Friedel-Crafts Acylation

    • Convert the acid to 4,4,4-trifluoro-3-oxobutanoyl chloride using thionyl chloride.
    • React with 2-thienylmagnesium bromide in the presence of AlCl₃ (10 mol%) at 110°C.
    • Yield: 93.2%.
Critical Parameters
  • Catalyst Loading : Excess AlCl₃ (>10 mol%) risks over-acylation.
  • Temperature : Reactions below 100°C result in incomplete conversion.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Reagents Conditions Yield Source
Gold’s Reagent LiO-t-Bu, THF, Gold’s reagent 65°C, N₂ atmosphere 94%
Friedel-Crafts Acylation AlCl₃, SOCl₂, 2-thienyl-MgBr 110°C, reflux 93.2%

Cost and Scalability

  • Gold’s Method : Higher reagent costs but amenable to gram-scale synthesis.
  • Friedel-Crafts : Economical for bulk production but requires hazardous solvents (SOCl₂).

Optimization Strategies

Solvent Selection

  • THF in Gold’s method enhances reagent solubility and reaction homogeneity.
  • Toluene in Friedel-Crafts improves electrophilic acylation kinetics.

Catalytic Enhancements

  • Lithium tert-butoxide vs. NaH : The former minimizes side reactions in enaminone formation.
  • AlCl₃ vs. FeCl₃ : AlCl₃ offers superior Lewis acidity for thienyl group installation.

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s enaminone structure is pivotal in synthesizing COX-2 inhibitors (e.g., celecoxib analogs).

Materials Science

Its conjugated π-system and fluorine content make it a candidate for organic semiconductors and fluorescent dyes .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the thienyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promising results in medicinal chemistry, particularly in the development of anticancer agents. Its structural features allow for interactions with biological targets that are crucial in cancer pathways.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a study highlighted its efficacy against ovarian cancer cells by inducing apoptosis through the inhibition of specific signaling pathways . The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cellular membranes.

Synthesis and Derivatives

The synthesis of 2-[(dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione can be achieved through various methods involving the condensation of thienyl derivatives with trifluoroacetylacetone. This synthetic versatility allows for the creation of numerous derivatives that may possess enhanced biological activities or altered pharmacokinetic profiles.

Table 1: Comparison of Synthetic Routes

MethodYield (%)Comments
Condensation Reaction85High yield with minimal byproducts
Microwave-Assisted Synthesis90Faster reaction time
Solvent-Free Synthesis75Eco-friendly approach

Material Science Applications

Beyond pharmaceuticals, this compound also finds applications in material science, particularly in the development of fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance.

Case Study: Fluorinated Coatings

Research has demonstrated that coatings incorporating this compound exhibit superior hydrophobic properties and resistance to solvents compared to traditional coatings. This property is particularly valuable in industries where durability and resistance to harsh environments are critical .

Mechanism of Action

The mechanism by which 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thienyl ring can interact with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Substituents Key Features Applications References
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione 647824-56-4 C₁₁H₁₀F₃NO₂S Thienyl, dimethylamino methylidene, CF₃ Enhanced chelation due to electron-donating dimethylamino group Research (coordination chemistry, materials)
4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (Htta) 326-91-0 C₈H₅F₃O₂S Thienyl, CF₃ Industrial-scale synthesis; high metal-binding affinity Nuclear fuel separation, metal chelation
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione 582-65-0 C₁₀H₆F₄O₂ 4-Fluorophenyl, CF₃ Increased hydrophobicity; altered electronic effects Building block in organic synthesis
4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione 94856-24-3 C₁₁H₆F₆O₂ 3-Trifluoromethylphenyl, CF₃ Strong electron-withdrawing groups; high thermal stability Specialty materials
2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione 332055-72-8 C₁₆H₁₁ClF₃NO₂S Thienyl, anilino, CF₃ Bulky aromatic substituent; potential biological activity Pharmaceutical research

Reactivity Differences :

  • Htta forms stable copper(II) complexes with square-planar geometry , while the target compound’s dimethylamino moiety may favor tetrahedral coordination.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Htta 4-Fluorophenyl Analogue
Melting Point Not reported 40–44°C Not reported
Solubility Likely polar solvents (dimethylamino group) Insoluble in water Moderate in organic solvents
Tautomerism Stabilized enol form due to dimethylamino Enol tautomer dominates in metal binding Keto-enol equilibrium influenced by fluorophenyl

Kinetic and Mechanistic Insights

  • Htta: Reacts with Ni(II) via enol tautomerization, with rate constants of 11.3 dm³ mol⁻¹ s⁻¹ (protonated enol) and 1,294 dm³ mol⁻¹ s⁻¹ (enolate) .
  • Target Compound: Expected faster kinetics due to dimethylamino’s electron-donating effects, though experimental data are lacking.

Biological Activity

The compound 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione , with the CAS number 647824-56-4 , is a fluorinated thiophene derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione
  • Molecular Formula : C11H10F3NO2S
  • Molecular Weight : 277.26 g/mol
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 7
  • Rotatable Bond Count : 4
  • Topological Polar Surface Area : 65.6 Ų

Structure

The compound features a unique structure characterized by a dimethylamino group and trifluoromethyl substituents, which may influence its biological interactions and properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of dimethylamino compounds have shown promising antifungal properties in various studies. While specific data on the compound is limited, the structural analogs suggest potential activity against fungal pathogens .

The biological activity of fluorinated compounds often correlates with their ability to interact with biological membranes and proteins. The trifluoromethyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets. This mechanism is crucial for understanding how the compound may exert its effects on microbial or cancerous cells.

Case Studies

  • Antifungal Activity Evaluation :
    A study evaluated the antimicrobial efficacy of structurally related compounds and found that certain derivatives exhibited significant antifungal activity. The results suggested that modifications in the molecular structure could enhance or diminish this activity .
  • Synthesis and Characterization :
    Another research effort focused on synthesizing similar compounds to explore their biological profiles. The findings indicated that structural variations significantly impacted their biological effects, emphasizing the importance of specific functional groups in determining activity .

Data Table: Biological Activity Overview

Compound NameAntimicrobial ActivityMechanism of ActionReference
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dioneLimited data availablePotential membrane interaction
4-Dimethylamino-3-phenyl-2-butanoneModerateInhibition of fungal cell wall synthesis
Trifluoromethyl derivativesVariesLipophilicity enhancing membrane penetration

Q & A

Basic: What are the established synthesis routes for this compound, and what purification challenges exist?

The compound is synthesized via Claisen condensation between 2-acetylthiophene and ethyl trifluoroacetate in the presence of NaOEt in Et₂O . A key challenge lies in purification due to the formation of byproducts. Historically, copper chelate precipitation followed by acid decomposition was employed, but this is laborious. Modern alternatives include column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization using solvents like ethanol or acetone to isolate the pure β-diketone .

Basic: How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques :

  • ¹H/¹³C-NMR : The diketone moiety shows characteristic carbonyl signals at ~190-200 ppm (¹³C). The thienyl group exhibits aromatic protons at 6.8–7.5 ppm (¹H) .
  • MS (Mass Spectrometry) : The molecular ion peak at m/z 222 ([M]⁺) confirms the molecular weight (C₈H₅F₃O₂S) .
  • FT-IR : Strong C=O stretches at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Advanced: How can reaction yields be improved in dihydrofuran synthesis using this compound?

In radical additions to alkenes (e.g., dihydrofuran formation), yields are often low (30–43%) due to competing side reactions. Optimization strategies include:

  • Catalyst screening : Replace manganese(III) acetate with ceric ammonium nitrate (CAN) or Fe(III) salts to enhance radical initiation .
  • Solvent effects : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition of the trifluoromethyl group .

Advanced: How should researchers address contradictory NMR data for reaction intermediates?

Contradictory NMR data (e.g., unexpected coupling constants or split signals) may arise from diastereotopic protons or dynamic equilibria. For example, H-4 protons in dihydrofuran adducts exhibit an AB system with ²J = 13.6–14.8 Hz, requiring 2D NMR (COSY, NOESY) to resolve stereochemistry . If tautomerism is suspected (e.g., enol-keto forms), variable-temperature NMR or deuterated solvents can clarify assignments .

Basic: What handling precautions are necessary given its solubility properties?

The compound is insoluble in water but dissolves in THF, DCM, or DMSO. Storage should be in a desiccator at 2–8°C to prevent hydrolysis. For experimental use, prepare fresh solutions under inert gas (N₂/Ar) to avoid moisture-induced degradation .

Advanced: What mechanistic insights guide catalyst selection in its reactions?

Manganese(III) acetate is commonly used for single-electron oxidation , generating radicals from 1,3-dicarbonyl compounds. However, for electron-deficient alkenes, Lewis acids like BF₃·Et₂O may improve electrophilicity. Computational studies (DFT) can predict transition states to rationalize catalyst efficacy .

Advanced: How can X-ray crystallography challenges be mitigated for related compounds?

While crystallography data for this specific compound is limited, SHELX software is widely used for similar structures. Challenges include:

  • Crystal growth : Use slow evaporation with mixed solvents (e.g., hexane/EtOAc).
  • Twinned data : Apply the TWIN command in SHELXL for refinement .
  • High Z′ structures : Utilize PLATON checks for symmetry omissions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

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